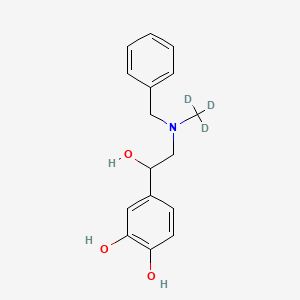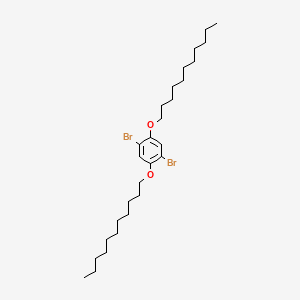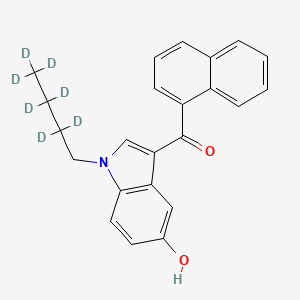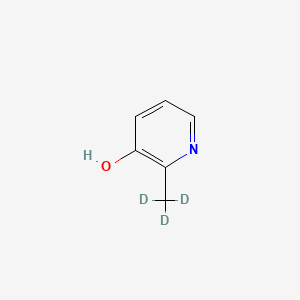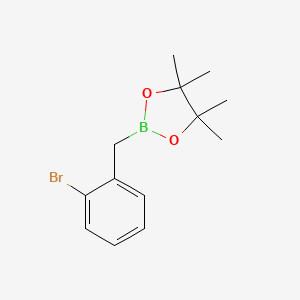
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-Bromobenzyl-TMD) is a boronic acid derivative that is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. It is a versatile reagent that is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-Bromobenzyl-TMD has been used in the preparation of various pharmaceuticals, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
科学的研究の応用
Pharmaceuticals
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs . Its unique properties, such as the presence of a bromine atom and a diisopropylamine group, can be utilized in the creation of complex pharmaceutical compounds .
Agrochemicals
Similar to its use in pharmaceuticals, this compound can also be used as an intermediate in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, often require complex chemical structures, and this compound can contribute to the synthesis of these structures .
Dyestuff Fields
In the field of dyes and pigments, this compound can be used as a raw material . The presence of a bromine atom in its structure can influence the color properties of the resulting dye .
作用機序
Target of Action
The compound “2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as “2-Bromobenzylboronic acid pinacol ester”, is primarily used as an organic intermediate in various chemical reactions . It contains both a pyrazole heterocycle and a borate functional group , making it a versatile reagent in organic synthesis.
Mode of Action
The compound is often used in nucleophilic substitution reactions . In these reactions, the compound acts as a nucleophile, donating an electron pair to form a new bond. The borate functional group in the compound can participate in Suzuki-Miyaura coupling reactions , which are widely used for forming carbon-carbon bonds .
Biochemical Pathways
The compound’s primary role in biochemical pathways is as a reagent in the synthesis of complex organic molecules. For instance, it can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s borate functional group can be smoothly converted by kf/tartaric acid procedure to a mixture of the r-bf3k salt and pinacol . This transformation can influence the compound’s solubility and stability , which could impact its bioavailability in certain contexts.
Result of Action
The primary result of the compound’s action is the formation of new organic compounds through carbon-carbon bond formation . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction environment can strongly influence the rate of the reaction . Therefore, careful consideration must be given to these factors when using the compound for pharmacological purposes .
特性
IUPAC Name |
2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVNJJAXZVOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718727 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
149989-79-7 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

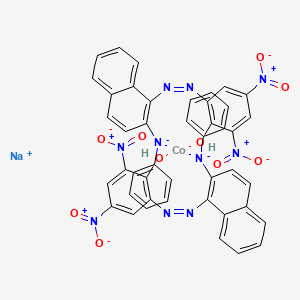

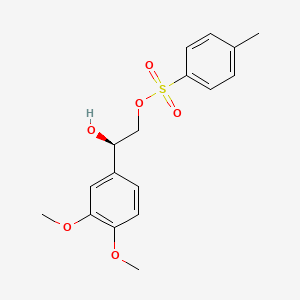
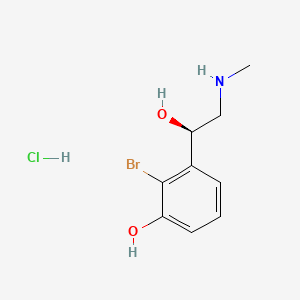
![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)


![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
